molecular formula C31H19NO3S B12303811 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide CAS No. 1623010-64-9

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide

Cat. No.: B12303811
CAS No.: 1623010-64-9
M. Wt: 485.6 g/mol
InChI Key: KXZTVYSHCPHNBL-UHFFFAOYSA-N
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Description

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability, good film-forming ability, and high triplet energy, making it a valuable material for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves a Friedel-Crafts-type substitution reaction. This reaction is facilitated by the use of an insulating C(sp^3) bridge-linked thioxanthone . The reaction conditions often include the use of aromatic amine substituents and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy allows it to efficiently transfer energy to guest emitters, resulting in high-efficiency light emission. The molecular targets and pathways involved include the interaction with various emitters and the facilitation of energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique due to its high thermal stability, good film-forming ability, and high triplet energy. These properties make it an excellent host material for TADF OLEDs, providing high efficiency and operational stability .

Properties

CAS No.

1623010-64-9

Molecular Formula

C31H19NO3S

Molecular Weight

485.6 g/mol

IUPAC Name

10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one

InChI

InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H

InChI Key

KXZTVYSHCPHNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72

Origin of Product

United States

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